molecular formula C14H19N5O3S B2596585 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034277-42-2

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2596585
CAS No.: 2034277-42-2
M. Wt: 337.4
InChI Key: ZYGUCNZSHDHBOO-UHFFFAOYSA-N
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Description

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, which can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with a pyrimidine precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo a variety of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the piperidine moiety.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of a pyrimidine ring with a sulfonylated piperidine and an imidazole moiety. This unique structure may confer specific properties that are not present in other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-17-14(9-18(11)2)23(20,21)19-7-3-4-12(8-19)22-13-5-6-15-10-16-13/h5-6,9-10,12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGUCNZSHDHBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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